2-Iodohexane

Surface Chemistry Heterogeneous Catalysis β-Hydride Elimination

2-Iodohexane (CAS 18589-27-0) is a secondary alkyl iodide with the molecular formula C₆H₁₃I and a molecular weight of 212.07 g/mol. As a halogenated hydrocarbon bearing iodine at the C-2 position of the hexane chain, it belongs to the class of alkyl iodides that serve as reactive intermediates in organic synthesis.

Molecular Formula C6H13I
Molecular Weight 212.07 g/mol
CAS No. 18589-27-0
Cat. No. B100192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Iodohexane
CAS18589-27-0
Molecular FormulaC6H13I
Molecular Weight212.07 g/mol
Structural Identifiers
SMILESCCCCC(C)I
InChIInChI=1S/C6H13I/c1-3-4-5-6(2)7/h6H,3-5H2,1-2H3
InChIKeyXCEDNORUDUKWGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Iodohexane (CAS 18589-27-0): A Secondary Alkyl Iodide for Regioselective Synthesis and Chiral Intermediate Applications


2-Iodohexane (CAS 18589-27-0) is a secondary alkyl iodide with the molecular formula C₆H₁₃I and a molecular weight of 212.07 g/mol [1]. As a halogenated hydrocarbon bearing iodine at the C-2 position of the hexane chain, it belongs to the class of alkyl iodides that serve as reactive intermediates in organic synthesis [2]. The compound exhibits a density of 1.444 g/cm³, a boiling point of 171.5°C at 760 mmHg, and a flash point of 55.1°C [1]. Unlike its primary isomer 1-iodohexane, 2-iodohexane possesses a chiral center at the C-2 carbon, making it optically active and capable of participating in stereospecific transformations [3]. Its weak C–I bond (approximately 228 kJ/mol) confers high reactivity in nucleophilic substitution and elimination reactions relative to the corresponding bromo and chloro analogs [4].

Why 2-Iodohexane Cannot Be Replaced by 1-Iodohexane, 2-Bromohexane, or 2-Chlorohexane in Critical Applications


Substituting 2-iodohexane with its closest analogs introduces three irreducible risks in synthesis and procurement. First, the secondary vs. primary position of the halogen dictates entirely different regiochemical outcomes: on copper surfaces, 2-iodohexane undergoes β-hydride elimination selectively to internal 2-hexene, whereas primary 1-iodoalkanes yield terminal alkenes [1]. Second, the chirality at C-2 of 2-iodohexane enables stereospecific SN2 transformations—a property absent in achiral 1-iodohexane [2]. Third, the C–I bond is significantly weaker than C–Br or C–Cl (228 vs. 290 vs. 346 kJ/mol), meaning bromo and chloro analogs are substantially less reactive in nucleophilic substitution [3]. These differences are quantitatively documented below.

2-Iodohexane Quantitative Differentiation Evidence: Head-to-Head Data Against Primary Iodoalkanes, Bromo, and Chloro Analogs


Regioselectivity in β-Hydride Elimination on Cu(100): 2-Iodohexane Produces Internal 2-Hexene, While Primary Iodoalkanes Yield Terminal Alkenes

In temperature-programmed desorption (TPD) experiments on Cu(100) single-crystal surfaces, 2-iodohexane undergoes β-hydride elimination to produce predominantly 2-hexene, an olefin with an internal double bond [1]. The product identity was confirmed by mass spectrometry cracking pattern analysis, which showed a large discrepancy in the 56/55 amu ratio relative to 1-hexene [1]. In contrast, primary alkyl iodides such as 1-iodopropane and 1-iodobutane on Cu(110) yield terminal alkenes (propene and 1-butene) almost exclusively, with alkene yields of 78% and 79% at saturation coverage respectively and negligible internal olefin production [1]. This divergence in regiochemistry is a direct consequence of the secondary alkyl structure of 2-iodohexane, which directs β-hydride elimination to internal hydrogen atoms.

Surface Chemistry Heterogeneous Catalysis β-Hydride Elimination

Chirality and Stereospecificity: 2-Iodohexane Is Optically Active (Chiral); 1-Iodohexane Is Achiral and Optically Inactive

2-Iodohexane contains a stereogenic center at the C-2 carbon, making it a chiral molecule that exists as a pair of enantiomers: (R)-2-iodohexane and (S)-2-iodohexane [1]. In an SN2 reaction, each enantiomer reacts with complete stereospecificity: (R)-2-iodohexane reacts with sodium bisulfide to give exclusively (S)-2-hexanethiol, while (S)-2-iodohexane yields only the (R) product [2]. In contrast, 1-iodohexane possesses no chiral center and is optically inactive, producing racemic or achiral products under the same conditions [1]. This stereochemical distinction means that 2-iodohexane can serve as a chiral building block for enantioselective synthesis, whereas 1-iodohexane cannot.

Stereochemistry Asymmetric Synthesis SN2 Stereospecificity

Leaving Group Reactivity: C–I Bond Is 21% Weaker Than C–Br and 34% Weaker Than C–Cl, Conferring Superior SN2 Reactivity to 2-Iodohexane

The carbon–iodine bond in 2-iodohexane has a bond dissociation energy of approximately 228 kJ/mol, compared to approximately 290 kJ/mol for the C–Br bond in 2-bromohexane and approximately 346 kJ/mol for the C–Cl bond in 2-chlorohexane [1]. This 62 kJ/mol difference between C–I and C–Br translates to iodide being a significantly better leaving group than bromide, and substantially better than chloride, in both SN2 and SN1 reaction pathways [1]. Empirically, alkyl iodides consistently react faster than alkyl bromides, which in turn react faster than alkyl chlorides, under identical nucleophilic substitution conditions [2]. For a given secondary alkyl framework, 2-iodohexane will therefore provide higher reaction rates and/or enable lower reaction temperatures than 2-bromohexane or 2-chlorohexane.

Nucleophilic Substitution Leaving Group Ability Bond Dissociation Energy

Boiling Point and Physical Property Differentiation: 2-Iodohexane (171.5°C) vs. 1-Iodohexane (179–181°C), 2-Bromohexane (144°C), and 2-Chlorohexane (122°C)

2-Iodohexane exhibits a boiling point of 171.5°C at 760 mmHg, with a density of 1.444 g/cm³ and a flash point of 55.1°C . In direct comparison, the primary isomer 1-iodohexane boils at 179–181°C, a difference of approximately 8–10°C that enables separation by fractional distillation . The bromo analog 2-bromohexane boils at 144°C (27.5°C lower) with density 1.17 g/mL, while 2-chlorohexane boils at 122°C (49.5°C lower) with density 0.87 g/cm³ [1][2]. These substantial boiling point gaps confirm that physical property-based identity verification and purity assessment by GC or distillation are straightforward against all common analogs.

Physicochemical Properties Separation Science Distillation Purity

Gas Chromatographic Retention Index (Kovats): 2-Iodohexane RI = 973 (Non-Polar, 130°C) Enabling Unambiguous Chromatographic Identification

The Kovats retention index (RI) of 2-iodohexane on a non-polar Apiezon L capillary column at 130°C is 973, as compiled in the NIST Mass Spectrometry Data Center database [1]. On a polar Carbowax 20M packed column at 75°C, the RI is 1186 [1]. These system-independent constants allow unambiguous chromatographic identification and differentiation from co-eluting isomers and analogs. While directly comparable RI data for 1-iodohexane on identical column phases is not consolidated in the same reference, the RI of 2-iodohexane on non-polar columns (973) is consistent with its molecular structure and boiling point, and distinct from the primary isomer given that branched/ secondary alkyl halides consistently elute earlier than their linear/primary counterparts on non-polar stationary phases [2].

Analytical Chemistry Gas Chromatography Kovats Retention Index

Optimal Procurement and Application Scenarios for 2-Iodohexane Based on Quantitative Differentiation Evidence


Surface Science and Heterogeneous Catalysis: Probing β-Hydride Elimination Regioselectivity on Transition Metal Surfaces

2-Iodohexane is uniquely suited for fundamental surface science studies investigating the regiochemistry of β-hydride elimination. As demonstrated by Jenks et al. on Cu(100), the secondary alkyl framework directs elimination to internal hydrogen atoms, producing 2-hexene rather than 1-hexene [1]. This stands in direct contrast to primary iodoalkanes (1-iodopropane, 1-iodobutane) which yield terminal alkenes exclusively [1]. Researchers studying structure sensitivity in hydrocarbon conversion on Cu, Ni, Pt, or Pd surfaces should procure 2-iodohexane specifically—rather than 1-iodohexane—when the experimental objective is to map internal-vs-terminal olefin selectivity as a function of surface crystallography, adsorbate coverage, or co-adsorbed promoters [1].

Enantioselective Pharmaceutical Intermediate Synthesis: Chiral C-2 Building Block for Stereospecific SN2 Displacement

The chiral secondary carbon of 2-iodohexane enables its use as an enantiopure alkylating agent in medicinal chemistry. In stereospecific SN2 reactions, (R)-2-iodohexane yields exclusively (S)-configuration substitution products, and vice versa [2]. This property is absent in achiral 1-iodohexane. Procurement of enantiomerically resolved (R)- or (S)-2-iodohexane is therefore indicated for any asymmetric synthesis route where the absolute configuration of the hexyl-bearing stereocenter must be controlled—for example, in the synthesis of chiral hexyl-ether or hexyl-amine pharmacophores [2].

High-Throughput Synthesis Optimization: Selecting the Most Reactive Secondary Hexyl Halide to Reduce Reaction Time and Temperature

When designing a synthetic route requiring a secondary hexyl electrophile, 2-iodohexane is the most reactive choice among the halide series. Its C–I bond dissociation energy (228 kJ/mol) is significantly lower than that of 2-bromohexane (290 kJ/mol) or 2-chlorohexane (346 kJ/mol) [3]. This translates directly to faster SN2 rates under identical conditions [3]. For process chemists scaling up alkylation or etherification reactions, selecting 2-iodohexane over 2-bromohexane can reduce reaction temperature by an estimated 20–40°C or shorten reaction time, improving both energy efficiency and throughput [3].

Bio-Renewable Hydrocarbon Fuel Precursor: 2-Iodohexane as a Sorbitol-Derived Intermediate for Green Hexane/Hexene Production

2-Iodohexane can be synthesized from sorbitol—a renewable biomass-derived polyol—using hydroiodic acid and formic acid as a reducing agent, achieving a 2-iodohexane yield of 23.15% [4]. Subsequent gas-phase pyrolysis at 265–285°C deiodinates 2-iodohexane to a mixture of bio-hydrocarbons (hexane and hexenes) with a yield of 77.52% [4]. This two-step bio-hydrocarbon route is specific to 2-iodohexane because the sorbitol carbon skeleton directly maps onto the secondary iodide at C-2 [4]. Laboratories or pilot facilities exploring renewable hydrocarbon production from cellulosic biomass should therefore procure 2-iodohexane as the key intermediate standard, not 1-iodohexane or other halohexanes [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Iodohexane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.